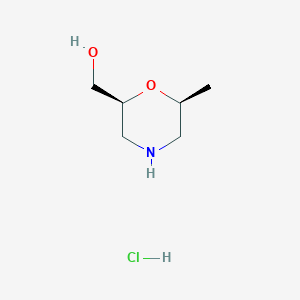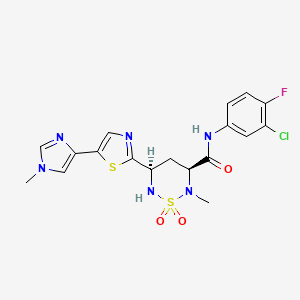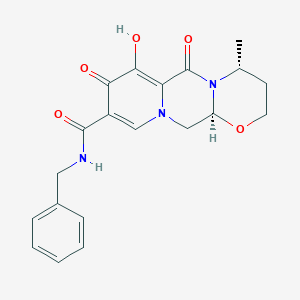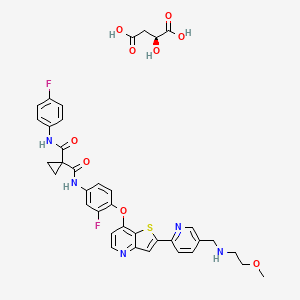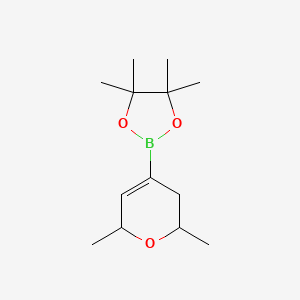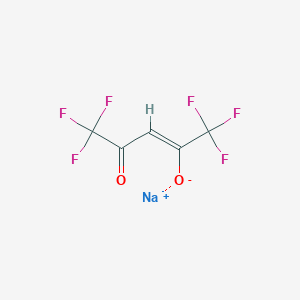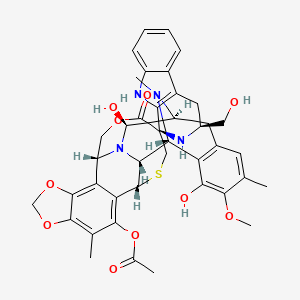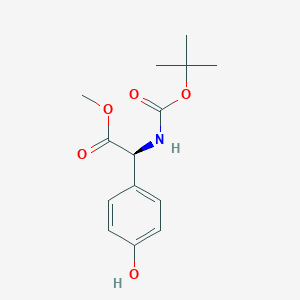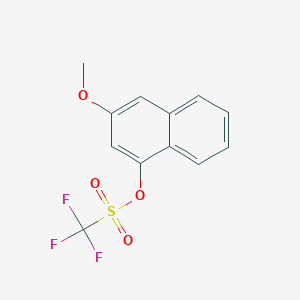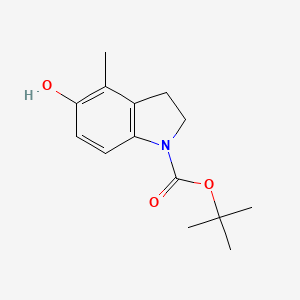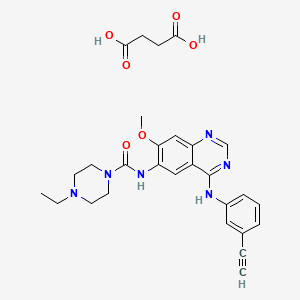
Epitinib succinate
描述
依替尼布(琥珀酸盐)是一种小分子药物,作为一种选择性表皮生长因子受体酪氨酸激酶抑制剂。 它被设计为具有最佳的脑部渗透性,并已显示出对表皮生长因子受体过表达或对表皮生长因子受体突变敏感的多种肿瘤具有强烈的抑制作用 。 该化合物在治疗胶质母细胞瘤和脑转移的非小细胞肺癌方面尤其重要 .
准备方法
合成路线和反应条件: 依替尼布(琥珀酸盐)通过一系列有机反应合成最后一步涉及形成琥珀酸盐,以提高其溶解度和稳定性 .
工业生产方法: 依替尼布(琥珀酸盐)的工业生产涉及在受控条件下进行大规模有机合成。该过程经过优化以确保高产率和纯度。 然后对该化合物进行严格的质量控制措施,以确保其临床使用的有效性和安全性 .
化学反应分析
反应类型: 依替尼布(琥珀酸盐)经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,导致形成氧化产物。
还原: 该反应涉及添加氢或去除氧,导致形成还原产物。
常见试剂和条件:
氧化: 常见试剂包括过氧化氢和高锰酸钾。
还原: 常见试剂包括硼氢化钠和氢化铝锂。
取代: 常见试剂包括卤素和亲核试剂.
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能导致环氧化物的形成,而还原可能导致醇的形成 .
科学研究应用
依替尼布(琥珀酸盐)具有广泛的科学研究应用,包括:
作用机制
依替尼布(琥珀酸盐)通过选择性抑制表皮生长因子受体酪氨酸激酶发挥作用。这种抑制阻止了促进细胞增殖和存活的下游信号通路。 通过跨越血脑屏障,依替尼布(琥珀酸盐)能够靶向脑部的肿瘤,使其成为治疗脑转移的很有希望的治疗方法 .
类似化合物:
吉非替尼: 另一种用于治疗非小细胞肺癌的表皮生长因子受体酪氨酸激酶抑制剂。
厄洛替尼: 与吉非替尼类似,它被用于治疗非小细胞肺癌和胰腺癌。
独特之处: 依替尼布(琥珀酸盐)独特之处在于它能够跨越血脑屏障,使其在治疗脑转移方面特别有效。 这种特性使其有别于可能没有相同程度的脑部渗透性的其他表皮生长因子受体酪氨酸激酶抑制剂 .
相似化合物的比较
Gefitinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to Gefitinib, it is used to treat non-small cell lung cancer and pancreatic cancer.
Uniqueness: Epitinib (succinate) is unique in its ability to cross the blood-brain barrier, making it particularly effective in treating brain metastasis. This property sets it apart from other epidermal growth factor receptor tyrosine kinase inhibitors that may not have the same level of brain penetration .
属性
IUPAC Name |
butanedioic acid;4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2.C4H6O4/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30;5-3(6)1-2-4(7)8/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27);1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISXHQFAOANCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2252334-12-4 | |
| Record name | Epitinib succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2252334124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPITINIB SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2138WW3F3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


